
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate is an organic compound with the molecular formula C15H11NO2 It is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-Cyano-2-(naphthalen-1-yl)ethenyl acetate typically involves the reaction of naphthalene derivatives with cyanoacetates under specific conditions. One common method involves the use of ethyl cyanoacetate and naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The cyano group and the naphthalene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, with applications in drug discovery and development.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Cyano-2-(naphthalen-1-yl)ethenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
1-Cyano-2-(naphthalen-1-yl)ethenyl acetate can be compared with other similar compounds, such as:
Ethyl 2-Cyano-2-(naphthalen-1-yl)acetate: This compound has a similar structure but differs in the ester group, which can influence its reactivity and applications.
N-(Cyano(naphthalen-1-yl)methyl)benzamides:
The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
399566-28-0 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(1-cyano-2-naphthalen-1-ylethenyl) acetate |
InChI |
InChI=1S/C15H11NO2/c1-11(17)18-14(10-16)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-9H,1H3 |
Clé InChI |
MBJMCKMIYIWWTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(=CC1=CC=CC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


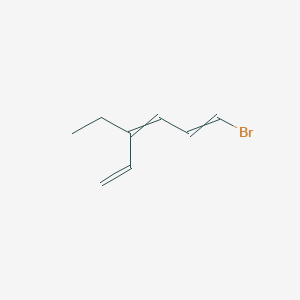
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
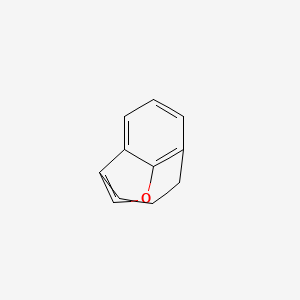

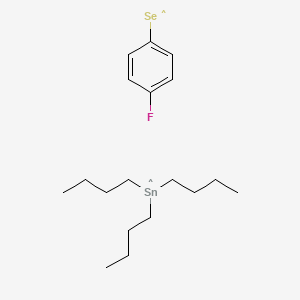
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
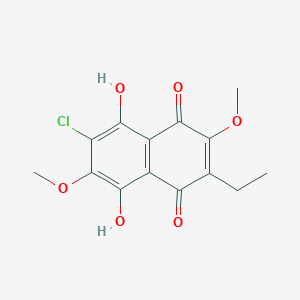
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
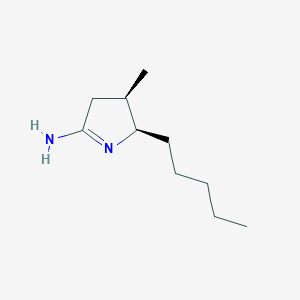
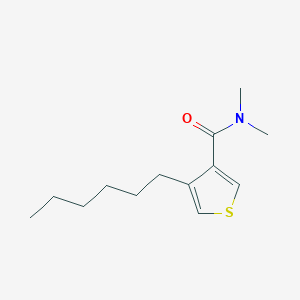

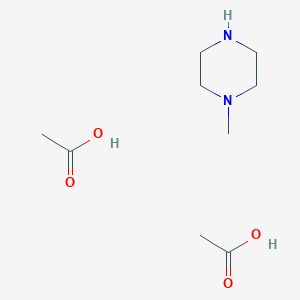
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

